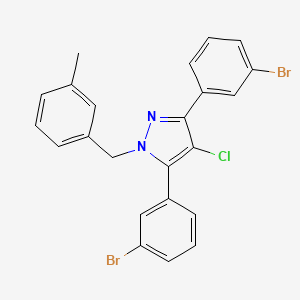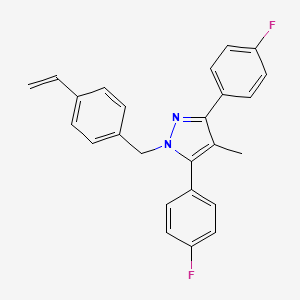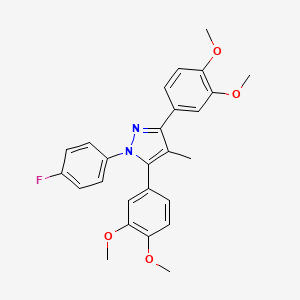![molecular formula C15H12F3N3O B10926184 4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B10926184.png)
4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol is a synthetic organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenol group, and a pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. This step may require the use of transition metal catalysts, such as palladium or copper, to achieve the desired substitution.
Attachment of the Phenol Group: The phenol group is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolo[3,4-b]pyridine core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Nucleophiles (amines, thiols), transition metal catalysts, appropriate solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyrazolo[3,4-b]pyridine derivatives.
Substitution: Substituted pyrazolo[3,4-b]pyridine derivatives with various functional groups.
Scientific Research Applications
4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: The compound has been studied for its potential biological activities, including its effects on enzyme inhibition, receptor binding, and cellular signaling pathways. It is often used in biochemical assays to investigate its interactions with biological targets.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents. Its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties, are being explored.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also used as a precursor for the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The trifluoromethyl group and the phenol group play crucial roles in its binding affinity and specificity.
Molecular Targets: Enzymes, receptors, proteins.
Pathways Involved: Cellular signaling pathways, enzyme inhibition, receptor binding.
Comparison with Similar Compounds
4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol can be compared with other similar compounds, such as:
4-(trifluoromethyl)phenol: Lacks the pyrazolo[3,4-b]pyridine core, resulting in different chemical and biological properties.
1,3-dimethyl-4-(trifluoromethyl)pyrazole: Lacks the phenol group, affecting its reactivity and biological activity.
Pyrazolo[3,4-b]pyridine derivatives: Similar core structure but different substituents, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct properties and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H12F3N3O |
|---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
4-[1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]phenol |
InChI |
InChI=1S/C15H12F3N3O/c1-8-13-11(15(16,17)18)7-12(19-14(13)21(2)20-8)9-3-5-10(22)6-4-9/h3-7,22H,1-2H3 |
InChI Key |
QHCLKUIGZYWSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methoxyphenyl)-5-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B10926111.png)
![3,5-bis(3-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10926113.png)

![2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10926117.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926118.png)
![1-(4-{[4-(4-Ethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10926119.png)

![1-(2,4-Dichlorophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B10926144.png)
![N-(2-bromo-4,6-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10926145.png)
![3,6-dimethyl-4-(4-methyl-5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10926152.png)
![N-(5-chloropyridin-2-yl)-3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10926157.png)
![3-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10926168.png)
![1-ethyl-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926171.png)
